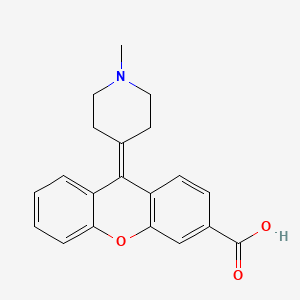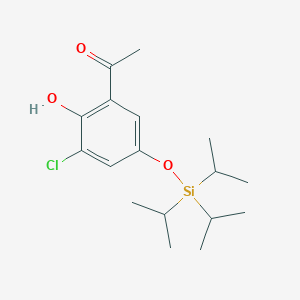
1-(3-Chloro-2-hydroxy-5-triisopropylsilanyloxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-2-hydroxy-5-triisopropylsilanyloxyphenyl)ethanone is an organic compound characterized by the presence of a chloro, hydroxy, and triisopropylsilanyloxy group attached to a phenyl ring, along with an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-hydroxy-5-triisopropylsilanyloxyphenyl)ethanone typically involves multi-step organic reactions. One common method includes the protection of the hydroxy group on the phenyl ring using triisopropylsilyl chloride in the presence of a base such as imidazole. This is followed by the introduction of the chloro group via electrophilic aromatic substitution using a chlorinating agent like thionyl chloride. The final step involves the formation of the ethanone group through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Chloro-2-hydroxy-5-triisopropylsilanyloxyphenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted phenyl ethanone derivatives.
Applications De Recherche Scientifique
1-(3-Chloro-2-hydroxy-5-triisopropylsilanyloxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-2-hydroxy-5-triisopropylsilanyloxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The chloro and hydroxy groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The triisopropylsilanyloxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-Chloro-2-hydroxyphenyl)ethanone
- 1-(3-Chloro-2-hydroxy-5-methylphenyl)ethanone
- 1-(3-Chloro-2-hydroxy-5-tert-butylphenyl)ethanone
Uniqueness
1-(3-Chloro-2-hydroxy-5-triisopropylsilanyloxyphenyl)ethanone is unique due to the presence of the triisopropylsilanyloxy group, which imparts distinct physicochemical properties such as increased steric bulk and lipophilicity. This makes it a valuable compound for studying structure-activity relationships and developing new materials and drugs.
Propriétés
Numéro CAS |
796119-13-6 |
|---|---|
Formule moléculaire |
C17H27ClO3Si |
Poids moléculaire |
342.9 g/mol |
Nom IUPAC |
1-[3-chloro-2-hydroxy-5-tri(propan-2-yl)silyloxyphenyl]ethanone |
InChI |
InChI=1S/C17H27ClO3Si/c1-10(2)22(11(3)4,12(5)6)21-14-8-15(13(7)19)17(20)16(18)9-14/h8-12,20H,1-7H3 |
Clé InChI |
IXYQLYXGBSZZOM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC(=C(C(=C1)Cl)O)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


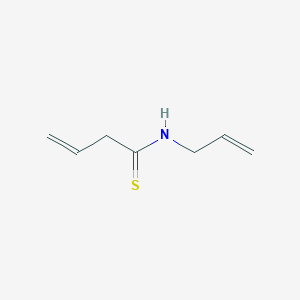
![4-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid](/img/structure/B14212363.png)



![[1-(4-Ethylbenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]acetic acid](/img/structure/B14212388.png)
![[3-(Pyrimidin-2-yl)phenyl]acetaldehyde](/img/structure/B14212399.png)
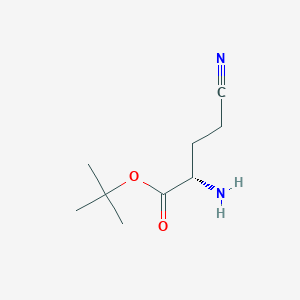
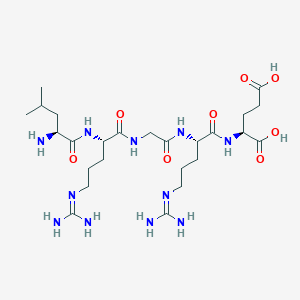

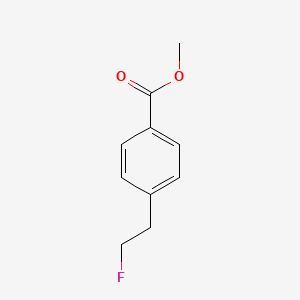
![1H-Benzimidazole, 2-[2-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]-](/img/structure/B14212427.png)
![Pyridinium, 1,1'-[1,3-phenylenebis(methylene)]bis[4-(1-pyrrolidinyl)-](/img/structure/B14212428.png)
